molecular formula C13H15BrN2O4S B6239434 4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol CAS No. 1546860-51-8

4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol

Cat. No.: B6239434
CAS No.: 1546860-51-8
M. Wt: 375.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a sulfonic acid group, a bromine atom, and a hydrazinyl group attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol involves multiple steps, starting with the sulfonation of toluene to produce 4-methylbenzenesulfonic acid. This is followed by bromination to introduce the bromine atom at the desired position. Finally, the hydrazinyl group is introduced through a reaction with hydrazine under controlled conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazinyl group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the modulation of biological pathways and exert various effects depending on the context .

Comparison with Similar Compounds

4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol can be compared with other similar compounds, such as:

    4-methylbenzenesulfonic acid: Lacks the bromine and hydrazinyl groups, making it less versatile for certain applications.

    5-bromo-2-hydrazinylphenol: Lacks the sulfonic acid group, which limits its reactivity in acid-base reactions.

    4-methylbenzene-1-sulfonic acid, 2-hydrazinylphenol: Similar structure but with different positioning of the hydrazinyl group, leading to different reactivity and applications.

Properties

CAS No.

1546860-51-8

Molecular Formula

C13H15BrN2O4S

Molecular Weight

375.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.